molecular formula C15H22N2O2S B1454646 6,6-Dimethyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine CAS No. 1384594-76-6

6,6-Dimethyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Cat. No.: B1454646
CAS No.: 1384594-76-6
M. Wt: 294.4 g/mol
InChI Key: GHXPPTQBXRZXJJ-UHFFFAOYSA-N
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Description

6,6-Dimethyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a useful research compound. Its molecular formula is C15H22N2O2S and its molecular weight is 294.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalyzed Synthesis 6,6-Dimethyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is intricately linked to the synthesis of various chemical compounds. Petrov et al. (2015) elucidated its role in the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines. This method is pivotal for the generation of selective estrogen receptor modulators like Raloxifene and its analogs, highlighting the compound's significance in complex organic synthesis processes (Petrov, Popova, & Androsov, 2015).

Aminomethylation Reactions The compound also finds utility in aminomethylation reactions, a crucial step in synthesizing heterocyclic compounds. Dotsenko et al. (2016) detailed its involvement in the aminomethylation of morpholinium and N-methylmorpholinium 3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates, leading to complex structures such as bispidines and thiazine derivatives. This highlights its role in the construction of intricate molecular architectures (Dotsenko et al., 2016).

Peptidomimetic Chemistry The compound's relevance extends to peptidomimetic chemistry, a field crucial for developing therapeutic agents that mimic peptide structures. Sladojevich et al. (2007) synthesized enantiopure Fmoc-protected morpholine-3-carboxylic acid, a derivative linked to the compound , showcasing its potential in synthesizing peptide mimetics (Sladojevich, Trabocchi, & Guarna, 2007).

Crystallography and Structural Analysis The compound's derivatives are also essential for structural analysis and crystallography. Mironova et al. (2012) conducted an X-ray structural examination of a derivative, shedding light on the compound's structural intricacies and its potential in crystallographic studies (Mironova et al., 2012).

Properties

IUPAC Name

(2-amino-6,6-dimethyl-5,7-dihydro-4H-1-benzothiophen-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-15(2)4-3-10-11(9-15)20-13(16)12(10)14(18)17-5-7-19-8-6-17/h3-9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXPPTQBXRZXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,6-Dimethyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
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6,6-Dimethyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
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6,6-Dimethyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
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6,6-Dimethyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
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6,6-Dimethyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
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6,6-Dimethyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

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